4-(4-Benzyl-1H-pyrazol-3-yl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19N3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(4-benzyl-1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C15H19N3/c1-2-4-12(5-3-1)10-14-11-17-18-15(14)13-6-8-16-9-7-13/h1-5,11,13,16H,6-10H2,(H,17,18) |
InChI Key |
WMJRXGCICXZICD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=NN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 4 Benzyl 1h Pyrazol 3 Yl Piperidine Scaffolds
Impact of Substitutions on the Pyrazole (B372694) Ring
The pyrazole moiety is a cornerstone of the 4-(4-benzyl-1H-pyrazol-3-yl)piperidine scaffold, and alterations to this ring system have profound effects on biological activity. SAR studies on related 4-(pyrazolyl)piperidine derivatives have demonstrated that the position of the unsubstituted nitrogen atom within the pyrazole ring is a critical determinant of potency. nih.gov Optimal activity is often observed when the unsubstituted nitrogen is positioned meta to the bond connecting the pyrazole to the 4-position of the piperidine (B6355638) ring. nih.gov
Furthermore, the introduction of substituents on the pyrazole ring can modulate activity. For instance, in a series of pyrazole-based inhibitors, N-alkylation or N-arylation of the pyrazole ring generally led to a decrease in inhibitory activity compared to the unsubstituted N-H pyrazole. nih.gov Specifically, the introduction of methyl or phenyl groups on the pyrazole nitrogen resulted in a 4- to 6-fold reduction in activity against certain enzymes. nih.gov
Conversely, strategic substitution at other positions of the pyrazole ring can be beneficial. In a series of 4-(pyrazol-3-yl)-pyridine inhibitors of c-Jun N-terminal kinase (JNK), regioselective bromination at the 4-position of the pyrazole ring followed by Suzuki coupling to introduce various aryl groups was a key strategy in optimizing potency. nih.gov For example, the introduction of a 4-fluorophenyl group at this position significantly boosted JNK3 potency. nih.gov
The following table summarizes the impact of substitutions on the pyrazole ring in analogous pyrazole-containing scaffolds.
| Compound/Modification | Scaffold | Substitution on Pyrazole Ring | Biological Target | Effect on Activity | Reference |
| Analog Series | 4-(Pyrazolyl)piperidine | Unsubstituted N-H meta to piperidine | CCR5 | Optimal Potency | nih.gov |
| 21a | 3,5-Diphenylpyrazole | N-Methyl | Meprin α and β | 4- to 6-fold decrease | nih.gov |
| 21b | 3,5-Diphenylpyrazole | N-Phenyl | Meprin α and β | 4- to 6-fold decrease | nih.gov |
| 37 | 4-(Pyrazol-3-yl)-pyridine | 4-(4-Fluorophenyl) | JNK3 | Increased Potency | nih.gov |
Influence of Modifications on the Benzyl (B1604629) Moiety
The benzyl group at the 4-position of the pyrazole ring is another key feature for interaction with biological targets. Modifications to this aromatic ring can significantly impact binding affinity and selectivity.
In studies of related 4-(pyrazolyl)piperidine-based CCR5 antagonists, it was observed that truncation of a benzyl group to a phenyl group resulted in a dramatic improvement in oral bioavailability, although it came at the cost of reduced in vitro anti-HIV-1 activity. nih.gov This highlights a common trade-off in drug design between potency and pharmacokinetic properties.
Substitutions on the phenyl ring of the benzyl moiety also play a crucial role. In a series of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives acting as monoamine oxidase A (MAO-A) inhibitors, various substituents on the phenyl ring at the 5-position were explored. nih.gov The electronic nature and position of these substituents were found to be critical for potent and selective inhibition. nih.gov
The data from analogous compounds suggest that the benzyl moiety's size and electronic properties are important for biological activity.
| Compound/Modification | Scaffold | Modification on Benzyl/Phenyl Moiety | Biological Target | Effect on Activity | Reference |
| Analog Series | 4-(Pyrazolyl)piperidine | Truncation of benzyl to phenyl | CCR5 | Reduced activity, improved bioavailability | nih.gov |
| Pyrazoline Derivatives | 1,3,5-Trisubstituted Pyrazoline | Various phenyl substitutions | MAO-A | Modulated potency and selectivity | nih.gov |
Role of Substituents on the Piperidine Ring
The piperidine ring serves as a central scaffold, and substitutions on its nitrogen atom are a common strategy to modulate the pharmacological profile of this compound derivatives.
In a study of N-substituted phenyldihydropyrazolones, the introduction of a piperidine linker on the pyrazole nitrogen opened up new avenues for derivatization. frontiersin.org It was found that substituting the piperidine with apolar moieties, such as aryl or benzyl rings, led to compounds with low micromolar inhibitory activities against Trypanosoma cruzi. frontiersin.org In contrast, the introduction of more polar substituents on the piperidine, like imidazole, succinimide, or morpholine (B109124), generally resulted in compounds with higher micromolar activities, indicating a preference for lipophilic substituents at this position for this specific target. frontiersin.org
The nature of the substituent on the piperidine nitrogen can also influence selectivity for different biological targets. For instance, in a series of 4-N-linked-heterocyclic piperidine derivatives, modifications to the N-linked substituent were crucial for achieving high affinity and selectivity for the human dopamine (B1211576) D4 receptor. clinmedkaz.org
The following table illustrates the influence of piperidine ring substituents in related scaffolds.
| Compound/Modification | Scaffold | Substitution on Piperidine Ring | Biological Target | Effect on Activity | Reference |
| Phenylpyrazolone Analogs | Phenylpyrazolone-piperidine | Apolar aryl or benzyl groups | Trypanosoma cruzi | Low micromolar activity | frontiersin.org |
| Phenylpyrazolone Analogs | Phenylpyrazolone-piperidine | Polar imidazole, succinimide, morpholine | Trypanosoma cruzi | High micromolar activity | frontiersin.org |
| Piperidine Derivatives | 4-N-Linked-heterocyclic piperidine | Various heterocyclic replacements | Dopamine D4 Receptor | Modulated affinity and selectivity | clinmedkaz.org |
Conformational Requirements for Biological Activity
The three-dimensional conformation of this compound derivatives is a critical factor for their interaction with biological targets. While specific conformational studies on this exact scaffold are limited, research on related pyrazole-containing bioactive molecules provides valuable insights.
The relative orientation of the different structural motifs is dictated by the flexibility of the linkers and the steric and electronic nature of the substituents. For instance, in a study of two conformational polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine, it was shown that different crystal packing forces could lead to distinct molecular conformations. drugbank.com This highlights the conformational flexibility inherent in such systems and suggests that the biologically active conformation might be one of several accessible low-energy states.
Computational studies, such as 3D-QSAR and molecular modeling, are often employed to understand the conformational preferences for biological activity. For 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives, 3D-QSAR models have been developed to correlate the spatial arrangement of substituents with their MAO-A inhibitory activity. nih.gov These models can help in designing new analogs with optimized conformations for enhanced potency.
Correlation of Structural Elements with Observed Biological Potency and Selectivity
The interplay between the structural modifications on the pyrazole, benzyl, and piperidine moieties ultimately determines the biological potency and selectivity of the this compound scaffold.
For CCR5 antagonists based on a 4-(pyrazolyl)piperidine core, a clear correlation was established where the presence of a pyrazole ring as a linker between the piperidine and an aromatic group led to potent anti-HIV-1 activity. nih.gov The selectivity was further tuned by the substitution pattern on the pyrazole.
In the case of JNK inhibitors with a 4-(pyrazol-3-yl)-pyridine scaffold, the introduction of a substituted aniline (B41778) at one position and a pyrazole at another was key to achieving high potency. nih.gov The selectivity against other kinases, such as p38, was also found to be highly dependent on the nature of the substituents on the pyrazole and pyridine (B92270) rings. nih.gov For example, a 4-fluorophenyl substitution on the pyrazole boosted JNK3 potency but decreased selectivity over p38. nih.gov
The development of selective MAO-A inhibitors from 1,3,5-trisubstituted pyrazoline derivatives demonstrated that a combination of specific substituents on the phenyl rings at positions 3 and 5 of the pyrazoline ring was necessary for high potency and selectivity. nih.gov Many of these compounds exhibited inhibitory activity in the nanomolar range with high selectivity indices over MAO-B. nih.gov
This integrated understanding of the SAR allows for the rational design of novel this compound derivatives with desired biological profiles.
Molecular Mechanisms of Action and Pharmacological Targets
Identification of Putative Biological Targets for Pyrazole-Piperidine Derivatives
The molecular framework combining pyrazole (B372694) and piperidine (B6355638) rings has proven to be a fertile ground for identifying ligands for numerous biological targets. This scaffold allows for diverse chemical modifications, enabling the fine-tuning of activity and selectivity towards specific enzymes, receptors, and other proteins involved in cellular signaling.
Derivatives of the pyrazole-piperidine class have demonstrated significant inhibitory activity against a wide range of enzymes, highlighting their therapeutic potential.
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Several pyrazole and piperidine derivatives have been identified as potent inhibitors of these enzymes. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were found to be highly potent AChE inhibitors; one compound exhibited an IC50 value of 0.56 nM and showed an affinity 18,000 times greater for AChE than for BChE mdpi.com. Similarly, piperidyl-thienyl and 2-pyrazoline (B94618) derivatives of chalcones have been identified as selective and powerful AChE inhibitors nih.gov. Other studies have shown that certain pyrazole-based tripod ligands can act as selective inhibitors of BChE nih.gov.
Monoamine Oxidase (MAO): MAO inhibitors are crucial in the treatment of neuropsychiatric disorders like depression and Parkinson's disease. The pyrazole scaffold is a recognized pharmacophore for MAO inhibition researchgate.netmdpi.com. Specifically, pyridazinobenzylpiperidine derivatives have been developed as potent, reversible, and selective inhibitors of the MAO-B isoform, with some compounds showing IC50 values as low as 0.203 μM rsc.orgnih.gov. Even the simpler 4-benzylpiperidine (B145979) structure functions as a weak MAO inhibitor nih.gov.
Kinases (PI3K, SYK, FLT3): Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.
PI3K (Phosphoinositide 3-kinase): Pyrazolopyrimidine structures incorporating piperidine or piperazine (B1678402) groups have been developed as potent and selective inhibitors of PI3Kδ, with some compounds achieving IC50 values below 100 nM nih.gov. Other pyrazolopyridine derivatives have been identified as potent dual inhibitors of PI3Kγ and PI3Kδ nih.gov.
SYK (Spleen Tyrosine Kinase): SYK is an attractive target for autoimmune diseases. Pyrazolopyrazin-3-amine derivatives are being investigated as potential SYK inhibitors researchgate.net.
FLT3 (Fms-like Tyrosine Kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Novel 1H-pyrazole-3-carboxamide derivatives have shown potent activity against FLT3 with IC50 values in the nanomolar range (e.g., 0.089 nM) nih.gov. These inhibitors have been shown to block downstream signaling pathways involving STAT5, AKT, and ERK nih.govmdpi.com.
Dihydrofolate Reductase (DHFR): DHFR is a validated target for antimicrobial and antimalarial agents. Novel pyrazole hybrids have demonstrated potent DHFR inhibition, with some derivatives showing IC50 values (e.g., 0.09 µM) more potent than the classical inhibitor methotrexate (B535133) nih.govdoaj.org.
DNA Gyrase: As a target for antibacterial agents, DNA gyrase is effectively inhibited by certain pyrazole derivatives. N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been shown to strongly inhibit Staphylococcus aureus DNA gyrase with IC50 values as low as 0.15 µg/mL nih.gov. Benzofuran–pyrazole hybrids also show potent inhibition of E. coli DNA gyrase B mdpi.com.
Tyrosinase: This key enzyme in melanin (B1238610) synthesis is a target for cosmetics and melanoma treatment. Aryl pyrazole derivatives have been reported as tyrosinase inhibitors with IC50 values in the low micromolar range (e.g., 1.56 μM), significantly more potent than the standard inhibitor kojic acid mdpi.comnih.gov. Other pyrazole-resorcinol derivatives have shown even greater potency, with IC50 values down to 0.006 µM nih.gov.
Aromatase: This enzyme is a target for hormone-dependent breast cancer. Steroidal pyrazolines have been evaluated as potent aromatase inhibitors, showing much greater activity than the lead compound resveratrol (B1683913) nih.gov.
Trypanothione Reductase (TR): A crucial enzyme for redox homeostasis in trypanosomatid parasites, TR is a target for diseases like leishmaniasis. N-(6-quinolinemethyl)-3-pyrazole carboxamide has been identified as an inhibitor of Leishmania major TR nih.govmdpi.com.
| Enzyme Target | Derivative Class | Potency (IC50 / Ki) | Reference(s) |
| Acetylcholinesterase (AChE) | 1-Benzyl-piperidine derivative | 0.56 nM | mdpi.com |
| Butyrylcholinesterase (BChE) | Pyrazole-based tripod ligand | Selective Inhibition | nih.gov |
| Monoamine Oxidase-B (MAO-B) | Pyridazinobenzylpiperidine | 0.203 µM | rsc.orgnih.gov |
| PI3Kδ | Pyrazolo[1,5-a]pyrimidine | < 100 nM | nih.gov |
| FLT3 | 1H-Pyrazole-3-carboxamide | 0.089 nM | nih.gov |
| DNA Gyrase (S. aureus) | Pyrazole-5-carbohydrazide | 0.15 µg/mL | nih.gov |
| DHFR | Pyrazole-sulphonamide hybrid | 0.09 µM | nih.govdoaj.org |
| Tyrosinase | Pyrazole-resorcinol derivative | 0.006 µM | nih.gov |
The pyrazole-piperidine scaffold is also integral to the design of ligands for various G-protein coupled receptors (GPCRs) and ion channels.
Histamine (B1213489) H3 Receptor: Piperidine-containing compounds have been extensively studied as potent and selective antagonists of the histamine H3 receptor researchgate.netmdpi.com. Research has identified derivatives with high affinity, showing Ki values in the low nanomolar range (e.g., 3.17 nM) nih.gov. The piperidine ring is considered a critical structural element for this activity nih.gov.
Sigma Receptors (σ1 and σ2): Many compounds possessing a piperidine moiety exhibit high affinity for sigma receptors, which are implicated in neurological disorders and pain nih.gov. Often, these ligands show dual activity, acting as both H3 antagonists and sigma receptor ligands nih.gov. The piperidine ring is crucial for high-affinity binding to the σ1 receptor, with some derivatives displaying Ki values as low as 3.64 nM nih.govnih.gov.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR): Derivatives containing pyrazole or piperidine moieties have been developed as modulators of nAChRs. For instance, certain pyrazole derivatives act as positive allosteric modulators (PAMs) of the α7 nAChR nih.gov. Other N-Benzylpiperidine derivatives have been identified as antagonists of the α7 nAChR, showing sub-micromolar IC50 values scispace.com.
| Receptor Target | Derivative Class | Affinity (Ki) | Activity | Reference(s) |
| Histamine H3 | Piperidine derivative | 3.17 nM | Antagonist | nih.gov |
| Sigma-1 (σ1) | Piperidine derivative | 3.64 nM | Ligand | nih.govnih.gov |
| α7 nAChR | Pyrazole derivative | - | PAM | nih.gov |
| α7 nAChR | N-Benzylpiperidine | Sub-micromolar IC50 | Antagonist | scispace.com |
By inhibiting upstream kinases, pyrazole-piperidine derivatives can effectively modulate key cellular signaling pathways. Compounds that inhibit FLT3 have been shown to block the phosphorylation of its downstream effectors, including STAT5, AKT, and ERK, in AML cells nih.govmdpi.com. Similarly, inhibition of PI3K by pyrazole-containing compounds directly impacts the PI3K/AKT signaling cascade, which is crucial for cell proliferation and survival researchgate.net. This ability to interfere with specific signaling nodes underscores their potential as targeted therapeutic agents, particularly in oncology.
Elucidation of Ligand-Target Binding Modes
Understanding how these derivatives bind to their targets at a molecular level is crucial for rational drug design and optimization. Molecular docking and dynamics simulations have provided significant insights into these interactions.
The binding of pyrazole-piperidine derivatives within the active or allosteric sites of their target proteins is stabilized by a combination of specific molecular interactions.
Hydrogen Bonding: This is a common and critical interaction. For example, the pyrazole-3-carboxamide skeleton forms three conserved hydrogen bonds with the hinge region of both CDK2 and FLT3 kinases nih.gov.
Hydrophobic Interactions: The benzyl (B1604629) and piperidine rings frequently engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, contributing significantly to binding affinity.
Pi-Stacking: Aromatic rings, such as the pyrazole and benzyl groups, often form π-π stacking interactions with aromatic amino acid side chains like tyrosine and phenylalanine. The binding of a selective MAO-B inhibitor was stabilized by pi-pi stacking with Tyr398 and Tyr326 residues nih.gov. Docking studies of tyrosinase inhibitors also suggest that the ligand can occupy the active site with aromatic groups oriented towards the catalytic metal ions nih.gov.
In addition to binding at the primary (orthosteric) site, some derivatives can exert their effects by binding to a secondary, allosteric site on the target protein. This can lead to a change in the protein's conformation, thereby modulating its activity. Research has identified pyrazole derivatives that act as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor nih.gov. Furthermore, fragment screening on Trypanothione Reductase has revealed a novel "doorstop pocket" near the NADPH binding site, which can be targeted by allosteric inhibitors frontiersin.org. The ability of piperidine-containing scaffolds to bind in allosteric pockets presents an alternative and potentially more selective mechanism for modulating protein function nih.gov.
Functional Characterization of Target Engagement for 4-(4-Benzyl-1H-pyrazol-3-yl)piperidine Remains Undisclosed in Publicly Available Research
Despite a comprehensive review of scientific literature and chemical databases, detailed information regarding the functional characterization and specific pharmacological targets of the chemical compound this compound is not publicly available.
Extensive searches of scholarly articles, patent databases, and chemical information repositories have yielded no specific data on the bioactivity, binding affinities, or functional assays for this particular molecule. While research exists for structurally related compounds containing pyrazole and piperidine moieties, no direct experimental results for this compound could be located.
Consequently, the creation of data tables detailing research findings such as binding constants (Ki), inhibition constants (IC50), or efficacy (EC50) is not possible at this time. The molecular mechanisms of action and the specific biological targets with which this compound may interact remain uncharacterized in published scientific literature.
Researchers interested in the pharmacological profile of this compound would likely need to undertake novel experimental investigations to determine its functional characteristics and identify its molecular targets. Such studies would involve a range of in vitro and in vivo assays to elucidate its potential therapeutic effects and mechanism of action.
Computational and in Silico Studies
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. medicalresearchjournal.orgresearchgate.net This method is instrumental in predicting the binding affinity and interaction patterns of compounds like 4-(4-Benzyl-1H-pyrazol-3-yl)piperidine with various biological targets.
The process involves placing the 3D structure of the ligand into the binding site of a target protein and evaluating the interaction energy. nih.gov For this compound, this would involve docking it into the active sites of relevant enzymes or receptors to hypothesize its mechanism of action. The results, often expressed as a docking score, estimate the binding free energy and help identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. nih.govnih.gov Although specific docking studies for this compound are not detailed in the available literature, studies on analogous piperidine-fused pyrazole (B372694) derivatives have successfully used this method to explore antibacterial potential by identifying interactions with target enzymes like flavin reductase. iajpr.com
Table 1: Potential Molecular Docking Interaction Analysis for this compound
| Interaction Type | Potential Moiety Involved (Ligand) | Potential Interacting Amino Acid Residue (Receptor) |
|---|---|---|
| Hydrogen Bond (Donor) | Pyrazole N-H | Aspartate, Glutamate, Serine (side-chain carbonyl/hydroxyl) |
| Hydrogen Bond (Acceptor) | Piperidine (B6355638) N, Pyrazole N | Serine, Threonine, Tyrosine (hydroxyl); Arginine, Lysine (amine) |
| Hydrophobic/Van der Waals | Benzyl (B1604629) group, Piperidine ring | Leucine, Isoleucine, Valine, Alanine |
| Pi-Pi Stacking | Benzyl ring, Pyrazole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Dynamics
Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and the stability of ligand-receptor complexes. eurasianjournals.comnih.gov Following molecular docking, MD simulations can be performed on the this compound-target complex to assess its stability and dynamic behavior over time.
These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. nih.gov Key analyses of the MD trajectory include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions in both the ligand and the protein. Such simulations are critical for validating docking poses and understanding the dynamic nature of the binding interactions. iajpr.com While specific MD studies on this compound are not publicly available, the methodology is widely applied to pyrazole and piperidine derivatives to confirm the stability of docking results and analyze conformational changes. eurasianjournals.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model for derivatives of this compound could be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
The development of a QSAR model involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors quantify physicochemical properties such as hydrophobicity, electronic effects, and steric properties. nih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create a predictive model. biointerfaceresearch.com For a series of 4-(4-benzylpiperidin-1-yl) analogs, 3D-QSAR techniques such as Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) have been used to explore the structural requirements for receptor binding. nih.gov Such models can provide valuable insights into which structural modifications on the benzyl, pyrazole, or piperidine moieties are likely to enhance biological activity. researchgate.net
Table 2: Types of Molecular Descriptors for QSAR Analysis of this compound Analogs
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, Reactivity |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size and shape of the molecule |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, Membrane permeability |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |
Prediction of Activity Spectra for Substances (PASS) and Target Identification
Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict the biological activity spectrum of a compound based on its structural formula. The prediction is based on a large database of known biologically active substances and their activities.
For this compound, a PASS analysis would generate a list of potential biological activities, each with a probability value (Pa for "probable activity" and Pi for "probable inactivity"). This can help in identifying new therapeutic applications for the compound and prioritizing experimental testing. Studies on other novel piperidine derivatives have utilized PASS to predict a wide range of potential pharmacological effects, including impacts on enzymes, receptors, and ion channels, and to suggest applications in treating CNS disorders, neurodegenerative diseases, and cancer. clinmedkaz.org This approach provides a rapid, high-level screening to guide further, more detailed computational and experimental investigations.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net These calculations provide fundamental insights into the intrinsic properties of this compound.
DFT can be used to optimize the molecular geometry and calculate a variety of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scientific.net The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule, crucial for understanding its interaction with biological receptors. researchgate.net While specific DFT studies on the title compound are not available, this method is routinely applied to novel pyrazole derivatives to correlate theoretical parameters with experimental findings. nih.govresearchgate.net
Table 3: Key Properties Obtainable from DFT Calculations
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides accurate bond lengths and angles for the most stable conformation. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack. |
Computational Prediction of Spectroscopic Data (e.g., 1H and 13C NMR)
Computational methods can accurately predict spectroscopic data, such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of newly synthesized compounds and for assigning experimental spectra.
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. rsc.org By calculating the theoretical NMR spectra for a proposed structure of this compound and comparing it with experimental data, researchers can verify its chemical structure. acs.org Studies on related pyrazole derivatives have demonstrated a good correlation between DFT-calculated and experimentally measured ¹H and ¹³C NMR chemical shifts, making it a reliable tool for structural elucidation and characterization. rsc.org
Future Directions in Research
Development of Next-Generation Analogs with Improved Potency and Selectivity
The development of next-generation analogs of 4-(4-Benzyl-1H-pyrazol-3-yl)piperidine is a critical avenue of research aimed at enhancing therapeutic efficacy. The core structure, consisting of a pyrazole (B372694) ring linked to a piperidine (B6355638) moiety, is a known pharmacophore in various biologically active compounds. nih.govnih.gov Future efforts will likely focus on systematic structural modifications to optimize potency and selectivity for specific biological targets.
Key strategies for analog development include:
Substitution on the Benzyl (B1604629) Group: Introducing various substituents on the benzyl ring can modulate lipophilicity, electronic properties, and steric interactions with the target protein. This can lead to improved binding affinity and selectivity.
Modification of the Pyrazole Ring: Alterations to the pyrazole core, such as substitution at different positions, can influence the compound's pharmacokinetic and pharmacodynamic profiles.
Piperidine Ring Modifications: Modifications to the piperidine ring, including N-alkylation or the introduction of functional groups, can impact the compound's solubility, metabolic stability, and target engagement. ajchem-a.com
The following table outlines potential modifications and their expected impact:
| Modification Site | Type of Modification | Potential Impact |
| Benzyl Ring | Electron-withdrawing groups (e.g., -Cl, -CF3) | Enhanced potency, altered metabolic stability |
| Benzyl Ring | Electron-donating groups (e.g., -OCH3, -CH3) | Modified target binding, improved pharmacokinetic properties |
| Pyrazole Ring | N-substitution | Altered solubility and target interaction |
| Piperidine Ring | N-alkylation with small alkyl groups | Increased lipophilicity, potential for improved cell permeability |
| Piperidine Ring | Introduction of polar functional groups (e.g., -OH, -COOH) | Enhanced aqueous solubility and potential for new target interactions |
Exploration of New Therapeutic Areas Based on Identified Mechanisms
The pyrazole and piperidine scaffolds are present in a wide range of therapeutic agents, suggesting that this compound and its analogs could have applications in multiple disease areas. nih.govnih.gov For instance, pyrazole derivatives have demonstrated anti-inflammatory, anticancer, and antimicrobial activities. nih.govmdpi.comresearchgate.net Similarly, piperidine-containing compounds are known to act as antagonists for various receptors, including histamine (B1213489) H3 and sigma-1 receptors. nih.gov
Future research should focus on screening this compound and its analogs against a diverse panel of biological targets to uncover novel therapeutic opportunities. Based on the activities of related compounds, potential therapeutic areas for exploration include:
Oncology: Many pyrazole derivatives exhibit anticancer properties by inhibiting various kinases and other enzymes involved in cancer cell proliferation. researchgate.netmdpi.com
Inflammatory Diseases: The anti-inflammatory potential of pyrazole-containing compounds is well-documented, suggesting a role in treating conditions like rheumatoid arthritis and inflammatory bowel disease. nih.govmdpi.com
Infectious Diseases: The pyrazole nucleus is a key component of some antimicrobial agents, indicating potential for developing new antibiotics or antifungals. nih.govnih.gov
Neurological Disorders: The presence of the piperidine moiety suggests potential activity in the central nervous system, for example, in conditions like Alzheimer's disease. ajchem-a.comacs.org
Integration of Advanced Chemical Biology Techniques for Target Validation
To effectively develop therapeutic agents based on the this compound scaffold, it is crucial to identify and validate their biological targets. Advanced chemical biology techniques can play a pivotal role in this process. Techniques such as affinity-based protein profiling and chemoproteomics can be employed to identify the direct binding partners of these compounds within a complex biological system.
Furthermore, the synthesis of photoaffinity probes and biotinylated derivatives of this compound will enable the capture and identification of target proteins. Subsequent validation of these targets can be achieved through genetic approaches like CRISPR-Cas9 or siRNA-mediated knockdown to confirm their role in the compound's mechanism of action.
Translational Research Pathways from In Silico to Preclinical Studies
A streamlined translational research pathway is essential to advance promising analogs of this compound from computational design to preclinical evaluation. This pathway should integrate computational modeling, chemical synthesis, and biological testing in an iterative manner.
The initial phase involves in silico screening and molecular docking studies to predict the binding affinity and selectivity of designed analogs for specific targets. nih.govresearchgate.net Promising candidates are then synthesized and evaluated in in vitro biochemical and cell-based assays to confirm their activity and mechanism of action. Lead compounds with favorable in vitro profiles will then progress to preclinical animal models to assess their efficacy, pharmacokinetics, and preliminary safety profiles.
Application of Artificial Intelligence and Machine Learning in Compound Design
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(4-Benzyl-1H-pyrazol-3-yl)piperidine in academic settings?
- Methodological Answer : A multi-step synthesis is typically employed, starting with condensation reactions to form the pyrazole core. For example, analogous compounds like 1,5-diarylpyrazole derivatives are synthesized via coupling of substituted benzylamines with piperidine precursors under basic conditions (e.g., NaOH in dichloromethane). Post-synthetic purification via column chromatography and recrystallization ensures >95% purity . Key steps include optimizing reaction time (24–48 hours) and temperature (room temperature to 60°C) to maximize yield.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments and confirm substituent positions (e.g., benzyl group integration at δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ ion matching theoretical values).
- HPLC : Retention time and peak area (e.g., C18 column, acetonitrile/water gradient) assess purity (>99% for research-grade material) .
Q. What safety protocols should be followed during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Decontamination : Wash exposed skin with soap/water immediately; rinse eyes with water for 15 minutes if contaminated.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., SHELX-2018) is critical. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets.
- Refinement : Apply full-matrix least-squares refinement to minimize R1 values (<0.05). Anisotropic displacement parameters for non-H atoms and riding models for H atoms improve accuracy .
- Validation : Check for Twinning (Hooft parameter) and ADPs to detect disorder in the benzyl or piperidine groups.
Q. How do structural modifications impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., halogenation at the benzyl group or piperidine substitution). For example:
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents enhance metabolic stability but may reduce binding affinity.
- HPLC-Based Assays : Compare retention times to correlate lipophilicity (logP) with cellular permeability .
- Biological Testing : Use in vitro assays (e.g., IC₅₀ determination) to quantify potency differences.
Q. How can researchers address contradictions in solubility data across studies?
- Methodological Answer :
- Standardized Conditions : Measure solubility in buffered solutions (e.g., pH 6.5 ammonium acetate buffer) at 25°C.
- HPLC Quantification : Use calibration curves with known concentrations to avoid UV/Vis absorbance interference.
- Contradiction Analysis : Compare logD (distribution coefficient) values calculated via software (e.g., ACD/Labs) with experimental data to identify outliers .
Data Contradiction and Optimization
Q. What strategies improve low yields in cross-coupling reactions for derivatives?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura couplings.
- Solvent Optimization : Replace DMF with THF or dioxane to reduce side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours vs. 24 hours) and increase yield by 15–20% .
Q. How to validate computational docking results with experimental data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 50 ns trajectories in GROMACS to assess binding mode stability.
- SPR (Surface Plasmon Resonance) : Measure kinetic parameters (ka, kd) to confirm predicted binding affinities.
- Statistical Correlation : Use Pearson’s r to compare docking scores (AutoDock Vina) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
